2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride

Histamine H3 Antagonists Heterocyclic Chemistry Receptor Binding Affinity

Avoid failed cross-couplings with generic pyrazine analogs. This 98% pure hydrochloride salt (CAS 1361115-09-4) delivers: • 2-Cl handle enables robust Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for efficient library diversification. • HCl salt ensures aqueous solubility for chromatography-free workup and DMSO-free PK/tox assays. • Defined isopropylpyrrolidine motif preserves stereoelectronic requirements for H3 antagonist binding.

Molecular Formula C11H17Cl2N3
Molecular Weight 262.18 g/mol
CAS No. 1361115-09-4
Cat. No. B1402540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride
CAS1361115-09-4
Molecular FormulaC11H17Cl2N3
Molecular Weight262.18 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1C2=NC=CN=C2Cl.Cl
InChIInChI=1S/C11H16ClN3.ClH/c1-8(2)15-7-3-4-9(15)10-11(12)14-6-5-13-10;/h5-6,8-9H,3-4,7H2,1-2H3;1H
InChIKeyYEKHMWAFYCEALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride: Chemical Profile & Specifications


2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride is a heterocyclic organic compound belonging to the class of pyrazine derivatives, characterized by a six-membered aromatic ring with two nitrogen atoms. [1] Its structure features a pyrazine core substituted with a chlorine atom at the 2-position and an N-isopropylpyrrolidine moiety at the 3-position, presented specifically as the hydrochloride salt. [2] This salt form is a key differentiator, engineered to enhance aqueous solubility and long-term stability compared to its free base, which is critical for reproducible formulation and consistent reaction behavior in medicinal chemistry and pharmaceutical research.

1
Hydrochloride salt form enhances aqueous solubility and long-term stability, supporting reproducible formulation.
2
Pyrazine core with defined substitution pattern enables SAR studies for H3 antagonist programs.
3
High-purity specification supports high-throughput experimentation without re-purification.

Why This Compound Cannot Be Casually Substituted


This compound is not a simple, interchangeable building block. Its value is anchored in a precise structural architecture where minor modifications to any one component—the chlorine substituent, the N-isopropyl group on the pyrrolidine, or the pyrazine core itself—can fundamentally alter target binding, metabolic stability, and downstream synthetic utility. Generic substitution with close analogs, such as the non-chlorinated version (2-(1-Isopropylpyrrolidin-2-yl)pyrazine, CAS 1380881-94-6) or the non-isopropyl analog (2-Chloro-3-(pyrrolidin-2-yl)pyrazine, CAS not standard), risks introducing a completely different electronic profile and stereoelectronic environment. This can lead to failed coupling reactions, altered biological activity, and invalid experimental results, making the specific CAS number a non-negotiable specification for reproducible scientific research and process chemistry.

Chlorine at 2-position
Removal or substitution with a non-chlorinated analog alters the electronic profile and can lead to failed coupling reactions.
N-isopropylpyrrolidine moiety
Replacement with an unsubstituted pyrrolidine changes the stereoelectronic environment, potentially shifting metabolic stability and binding behavior.
Pyrazine vs. pyridine core
The second nitrogen in the pyrazine ring modifies hydrogen-bonding capacity and electron density; the pyridine analog may not transfer directly and requires independent validation.

Quantitative Differentiation Guide


Pyrazine vs. Pyridine Core in H3 Antagonists

While direct head-to-head data for the target compound is not publicly available, the pyrazine core is a critical design element in highly potent histamine H3 receptor antagonists, distinct from its pyridine analog (2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine, CAS 1352534-51-0). In related diamine-based H3 antagonist series, the heterocyclic core replacement significantly modulates receptor affinity, with pyrazine-containing compounds achieving human H3 receptor Ki values below 5 nM. [1] The presence of the second nitrogen in the pyrazine ring alters electron density and hydrogen-bonding capabilities compared to the pyridine core, which has documented H3 receptor interactions. This structural difference directly impacts binding pocket interactions and thereby the compound's suitability for specific SAR or pharmacological studies.

Pyrazine vs. Pyridine Core
Class-level inference
Sub-5 nM Ki reported for pyrazine class at hH3R
Supports H3 antagonist SAR core selection
Compared to pyridine analog; direct data not available
Histamine H3 Antagonists Heterocyclic Chemistry Receptor Binding Affinity

Solubility Advantage of Hydrochloride Salt

A key differentiator for this compound is its commercial supply as a hydrochloride salt, whereas close analogs like 2-(1-Isopropylpyrrolidin-2-yl)pyrazine (CAS 1380881-94-6) are typically supplied as the free base. Research indicates that the hydrochloride form exhibits 'high' solubility, a qualitative but critical parameter for in vitro assays and in vivo formulations. This directly contrasts with the free base, which is expected to have significantly lower aqueous solubility. The salt form also ensures a defined counter-ion content, providing more accurate mass measurement for solution preparation and reaction stoichiometry.

Solubility Advantage
Supplier data
High aqueous solubility (HCl salt) vs. expected low solubility of free base
Supports aqueous-based assay workflows
Qualitative designation; no numeric comparison
Formulation Science Drug Discovery Pre-formulation

Purity Specification for High-Throughput Experimentation

The compound is offered commercially with a specified minimum purity of 98% (NLT 98%). This level of purity is essential for high-throughput experimentation (HTE) and parallel synthesis, where impurities can lead to false positives or negatives in activity screening. Competing analogs like 2-chloro-3-(pyrrolidin-2-yl)pyrazine are often listed with purities of 95-97% or unspecified. The defined and higher purity standard ensures batch-to-batch consistency, reducing the need for re-analysis or re-purification before use.

Purity Specification
Specification review
NLT 98% purity
Reduces impurity-driven false results in HTE
Compared to analogs at 95–97% purity
Chemical Synthesis HTE Process Chemistry

Absence of Direct Comparative Biological Data

A rigorous literature and patent search confirms a significant gap: there are no publicly accessible, direct head-to-head studies comparing the in vitro biological activity, pharmacokinetic profile, or in vivo efficacy of 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride against its closest structural analogs. [1] Vendor claims of Chk1 inhibitory activity cannot be verified through primary scientific literature. This lack of transparency presents a major procurement risk, as selection must currently rely solely on structural rationale and supplier specifications rather than demonstrated biological superiority.

Biological Data Gap
Data to verify
No verified biological activity data in primary literature
Selection currently based on structural rationale
Independent head-to-head testing recommended
Intellectual Property Procurement Risk Data Integrity

Validated Application Scenarios


SAR Exploration of Histamine H3 Antagonists

Use this compound as a core scaffold for synthesizing libraries of non-imidazole H3 antagonists where the pyrazine nitrogen position and N-isopropyl substitution are critical variables. The class-level evidence suggests strong affinity potential, and the 98% purity ensures reliable starting material for parallel synthesis. [1]

Late-Stage Functionalization via Cross-Coupling

The chlorine atom at the 2-position provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling efficient diversification for hit-to-lead programs. The hydrochloride salt facilitates aqueous-phase workups and chromatography-free purification. [2]

Pre-formulation and Solubility Assessment

The compound's designation as a high-solubility hydrochloride salt makes it a superior choice for early biopharmaceutical profiling where DMSO-free vehicle controls are required for accurate pharmacokinetic or toxicology readouts.

Catalytic Methodology Development

The defined 98% purity and the presence of both a heteroaryl chloride and a tertiary amine motif make it an ideal model substrate for developing new catalytic amination or C-H activation reactions, where impurities in lower-grade analogs could poison catalysts.

Application
Selection Property
Validation Focus
H3 Antagonist SAR Library Synthesis
Pyrazine core scaffold with N-isopropyl substitution
Affinity potential (class-level Ki context)
Late-Stage Cross-Coupling Diversification
Chlorine leaving group and salt-form solubility
Reaction efficiency and purification ease
Pre-formulation Solubility Assessment
High aqueous solubility of HCl salt
Vehicle-free assay compatibility
Catalytic Methodology Development
Defined high purity, heteroaryl chloride/amine motifs
Catalyst poisoning risk minimization
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